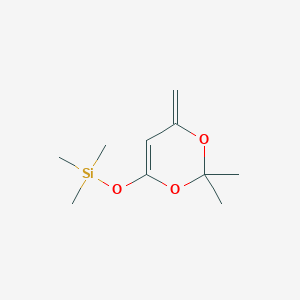
Sqsrjgigiqcygy-uhfffaoysa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the InChIKey “Sqsrjgigiqcygy-uhfffaoysa-” is a unique chemical entity Unfortunately, there is limited information available about this specific compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve several synthetic routes and reaction conditions. For instance, compounds can be synthesized through various organic reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. The choice of reagents, solvents, and catalysts plays a crucial role in determining the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions. These methods may include continuous flow reactors, batch reactors, and other industrial equipment designed to handle large quantities of reactants and products. The goal is to achieve high purity and yield while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or increase in oxidation state.
Reduction: The gain of electrons or decrease in oxidation state.
Substitution: The replacement of one atom or group with another.
Addition: The addition of atoms or groups to a molecule.
Elimination: The removal of atoms or groups from a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents, catalysts, and intermediates in various chemical reactions.
Biology: Employed in biochemical assays, enzyme studies, and cellular research.
Medicine: Utilized in drug development, diagnostic tests, and therapeutic treatments.
Industry: Applied in manufacturing processes, material science, and environmental monitoring.
Wirkmechanismus
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The specific mechanism depends on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds with similar structures or functional groups may exhibit similar properties and reactivity. Examples of similar compounds include:
1,1-Dichloro-1-fluoroethane: Used as a solvent and foam blowing agent.
Trifluoromethyltrimethylsilane: An organosilicon compound used in organic chemistry.
Uniqueness
The uniqueness of a compound is determined by its specific structure, functional groups, and reactivity. This can influence its applications and effectiveness in various fields.
Conclusion
While specific information about the compound “Sqsrjgigiqcygy-uhfffaoysa-” is limited, we have provided a general overview of chemical compounds, their preparation methods, reactions, applications, mechanisms of action, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C10H18O3Si |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
(2,2-dimethyl-6-methylidene-1,3-dioxin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H18O3Si/c1-8-7-9(13-14(4,5)6)12-10(2,3)11-8/h7H,1H2,2-6H3 |
InChI-Schlüssel |
SQSRJGIGIQCYGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=C)C=C(O1)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


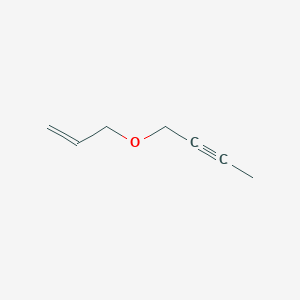
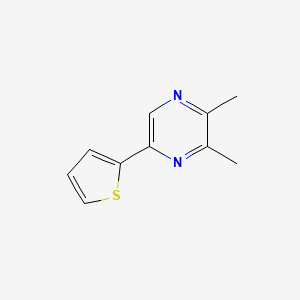
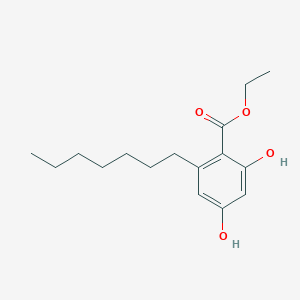
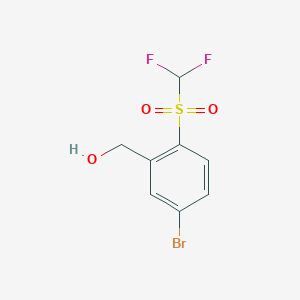

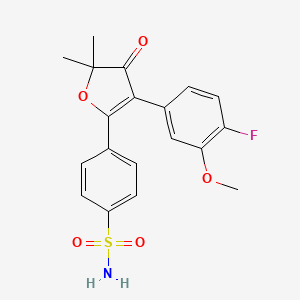
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
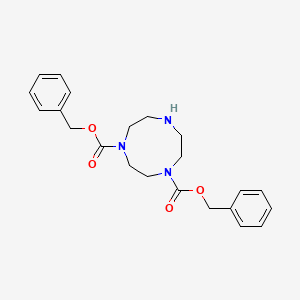

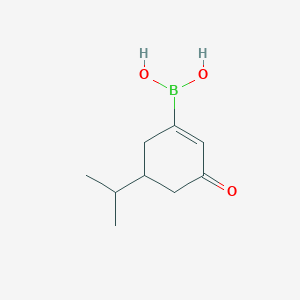
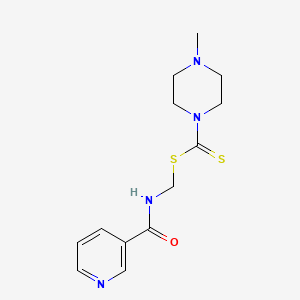
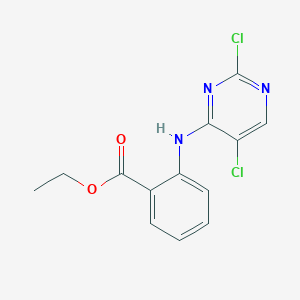

![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
